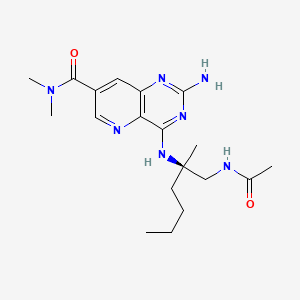![molecular formula C37H27N3O2 B15137191 2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzoxazepine ring, and phenylethenyl groups, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid.
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized by the cyclization of an appropriate o-aminobenzamide with a suitable dihydroxy compound under acidic conditions.
Coupling of the Phenylethenyl Groups: The phenylethenyl groups can be introduced by the reaction of the benzoxazepine intermediate with a suitable phenylethenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the quinazolinone and benzoxazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions include various substituted quinazolinone and benzoxazepine derivatives, which can have different biological activities and properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: The compound has shown promise as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell growth and proliferation.
類似化合物との比較
2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-phenylquinazolin-4-one: Lacks the benzoxazepine ring and phenylethenyl groups, resulting in different biological activities.
3-[4-(2-phenylethenyl)phenyl]quinazolin-4-one: Lacks the benzoxazepine ring, leading to different chemical properties and activities.
2-phenyl-3-[4-(2,3-dihydro-1,5-benzoxazepin-4-yl)phenyl]quinazolin-4-one: Lacks the phenylethenyl groups, resulting in different biological effects.
The unique combination of the quinazolinone core, benzoxazepine ring, and phenylethenyl groups in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C37H27N3O2 |
|---|---|
分子量 |
545.6 g/mol |
IUPAC名 |
2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one |
InChI |
InChI=1S/C37H27N3O2/c41-37-31-15-7-8-16-32(31)39-36(28-13-5-2-6-14-28)40(37)29-22-20-27(21-23-29)34-25-30(24-19-26-11-3-1-4-12-26)42-35-18-10-9-17-33(35)38-34/h1-24,30H,25H2/b24-19+ |
InChIキー |
NLKOZAREVBXYBL-LYBHJNIJSA-N |
異性体SMILES |
C1C(OC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 |
正規SMILES |
C1C(OC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)


![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)


![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)

![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)



